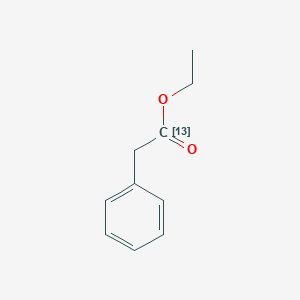
1,3-Dibromo(2-~13~C)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromopropane-2-13C is an isotopically labeled compound with the molecular formula BrCH2CH213CH2Br. It is a colorless liquid with a sweet odor and is used in various organic synthesis applications. The isotopic labeling with carbon-13 makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromopropane-2-13C can be synthesized through the free radical addition of allyl bromide and hydrogen bromide. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure the selective incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of 1,3-Dibromopropane-2-13C involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to achieve high yields and purity of the isotopically labeled compound. The use of specialized equipment and techniques ensures the efficient production of this compound for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromopropane-2-13C undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form cyclopropane and propylene under specific conditions.
Coupling Reactions: It is used in C-N coupling reactions to form C3-bridged compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Nickel (I) salen as a catalyst in the presence of an electrogenerated solution-phase.
Coupling: Potassium salt of 5,5-diphenyl-2-thiohydantoin for the preparation of specific bridged compounds.
Major Products
Cyclopropane and Propylene: Formed through reduction reactions.
C3-Bridged Compounds: Formed through C-N coupling reactions.
Aplicaciones Científicas De Investigación
1,3-Dibromopropane-2-13C has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dibromopropane-2-13C involves its participation in various chemical reactions. For example, in reduction reactions, the compound undergoes catalytic reduction to form cyclopropane and propylene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
1,3-Dibromopropane-2-13C can be compared with other similar compounds such as:
1,2-Dibromoethane: Another dihalogenated compound used in organic synthesis.
1,2,3-Tribromopropane: A related compound with three bromine atoms.
1,4-Dibromobutane: A similar compound with a longer carbon chain.
Uniqueness
The uniqueness of 1,3-Dibromopropane-2-13C lies in its isotopic labeling with carbon-13, which makes it particularly valuable for NMR spectroscopy and other analytical techniques. This isotopic labeling allows researchers to trace the compound’s behavior and interactions in various chemical and biological systems .
Propiedades
Número CAS |
286013-06-7 |
|---|---|
Fórmula molecular |
C3H6Br2 |
Peso molecular |
202.88 g/mol |
Nombre IUPAC |
1,3-dibromo(213C)propane |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1+1 |
Clave InChI |
VEFLKXRACNJHOV-OUBTZVSYSA-N |
SMILES isomérico |
C([13CH2]CBr)Br |
SMILES canónico |
C(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate](/img/structure/B12054371.png)
![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B12054378.png)
![(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B12054383.png)

![2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12054389.png)

![[2-ethoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12054402.png)
![N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12054408.png)


![3-({4-[(E)-(2-Chloro-4-hydroxy-5-methoxyphenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12054415.png)


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12054445.png)
